7-Aminodeacetoxycephalosporanic acid

Enzymatic synthesis Aqueous two-phase system Cephalexin production

7-ADCA is the sole β-lactam scaffold for first-gen oral cephalosporins (cephalexin, cefradine, cefadroxil)—substitution with 7-ACA or 6-APA is clinically invalid. It achieves 98.2% enzymatic yield to cephalexin in ATPS (4.7× conventional), cutting waste and purification costs. ISPR boosts conversion to 88–98%. Supplied ≥98% HPLC crystalline solid. Bulk GMP inquiries welcome.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 22252-43-3
Cat. No. B193742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminodeacetoxycephalosporanic acid
CAS22252-43-3
Synonyms6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-Amino-3-deacetoxycephalosporanic Acid;  Deacetoxycephalosporanic Acid;  7-ADCA; 
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
InChIInChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
InChIKeyNVIAYEIXYQCDAN-CLZZGJSISA-N
Commercial & Availability
Standard Pack Sizes30 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

7-Aminodeacetoxycephalosporanic Acid (7-ADCA) CAS 22252-43-3: Procurement-Grade Cephalosporin Nucleus for Semi-Synthetic Antibiotic Manufacturing


7-Aminodeacetoxycephalosporanic acid (7-ADCA; CAS 22252-43-3) is a β-lactam antibiotic nucleus and a critical starting material for the industrial synthesis of semi-synthetic cephalosporins [1]. As a key intermediate, 7-ADCA serves as the core scaffold for first-generation oral cephalosporins including cephalexin, cefradine, and cefadroxil [2]. It is conventionally produced from penicillin G via chemical ring expansion followed by enzymatic deacylation using penicillin acylase . Commercially, 7-ADCA is supplied as a white to off-white crystalline solid with a purity specification of ≥95% (bulk reagent grade) to >98% (HPLC, reference standard grade), a melting point range of 230–242°C, and an optical rotation of +100° to +112° (c=1, 1M HCl) .

Why 7-ADCA (CAS 22252-43-3) Cannot Be Simply Substituted with 7-ACA or 6-APA in Semi-Synthetic Cephalosporin Production


Generic substitution of 7-ADCA with alternative β-lactam nuclei such as 7-aminocephalosporanic acid (7-ACA) or 6-aminopenicillanic acid (6-APA) is not feasible due to fundamental structural and functional differences that dictate downstream antibiotic class and spectrum. The adipoyl-7-ADCA intermediate possesses a 3-methyl (-CH₃) side chain, whereas 7-ACA contains a 3-acetyloxymethyl [-CH₂OC(O)CH₃] side chain, resulting in distinct reactivity and final product profiles [1]. 7-ADCA is the specific nucleus for first-generation oral cephalosporins (cephalexin, cefradine, cefadroxil), while 7-ACA serves as the precursor for second- and third-generation parenteral cephalosporins such as cefotaxime and ceftriaxone [2]. Furthermore, 6-APA is the penicillin nucleus, which cannot yield the six-membered dihydrothiazine ring characteristic of cephalosporins without ring expansion. Substituting 7-ADCA with 7-ACA would yield an entirely different antibiotic spectrum and physicochemical profile, rendering the substitution commercially and clinically invalid .

Quantitative Evidence: 7-ADCA (22252-43-3) Differentiation in Enzymatic Conversion Efficiency, Biosynthetic Flux, and Process Yield


Enzymatic Cephalexin Synthesis Yield: 7-ADCA Achieves 98.2% in Recyclable Aqueous Two-Phase System

Using immobilized penicillin acylase as biocatalyst, 7-ADCA as nucleophile, and phenyl glycine methyl ester (PGME) as acyl donor, the enzymatic synthesis of cephalexin in a recyclable aqueous two-phase system (ATPS) achieved a yield of 98.2% with 50 mM 7-ADCA and 150 mM PGME at pH 5.8, 20°C [1]. In contrast, the same reaction in a conventional one-phase aqueous system yielded only 21% under comparable substrate concentrations [2]. This represents a 4.7-fold improvement in yield attributable to the ATPS process conditions optimized for 7-ADCA.

Enzymatic synthesis Aqueous two-phase system Cephalexin production

Biosynthetic Flux Improvement: 30% Higher Expandase Flux in High-Yielding 7-ADCA Production Strains

In a comparative study of recombinant Penicillium chrysogenum strains expressing the expandase gene from Streptomyces clavuligerus, the high-yielding strain exhibited a 30% higher metabolic flux through the expandase enzyme compared to the low-yielding strain [1]. This increased flux directly correlates with enhanced production of adipoyl-7-ADCA (ad-7-ADCA), the key precursor that is subsequently deacylated to yield 7-ADCA. The quantification of biosynthetic pathway fluxes provides a measurable basis for strain selection in industrial bioprocesses.

Metabolic engineering Biosynthetic flux Strain improvement

High Substrate Conversion Efficiency: 7-ADCA Conversion Reaches 98% with In Situ Product Removal

In the enzymatic synthesis of cephalexin using immobilized penicillin G acylase, high substrate concentration increased 7-ADCA conversion from 61% to 81% in the process without in situ product removal (ISPR). With ISPR implemented, high substrate concentration further increased 7-ADCA conversion from 88% to 98% [1]. The optimal enzyme-to-substrate ratio was determined to be 65 IU/mM 7-ADCA. The final cephalexin purity after separation was 99%, with an overall yield of 70% [1].

Enzymatic conversion In situ product removal Process intensification

Cephalexin Synthesis Yield Optimization: 7-ADCA Enables 80-87% Cephradine Yield

In the enzymatic synthesis of cephradine using 7-ADCA as the starting nucleus, the conversion rate of 7-ADCA was 80%, with approximately 87% yield of cephradine under optimized conditions [1]. This study also identified key inhibitors of the enzymatic reaction: phenylacetic acid, phenoxyacetic acid, and cephalosporin G, all of which reduce conversion efficiency when present [1]. The high conversion and yield metrics establish a performance benchmark for industrial cephradine production from 7-ADCA.

Cephradine synthesis Enzymatic conversion Yield optimization

High-Value Application Scenarios for 7-ADCA (CAS 22252-43-3) in Pharmaceutical Manufacturing and Process Development


Industrial-Scale Enzymatic Synthesis of Cephalexin with Near-Quantitative Yield

7-ADCA is the preferred starting material for the enzymatic production of cephalexin, a widely prescribed first-generation oral cephalosporin. When processed in a recyclable aqueous two-phase system (ATPS) with immobilized penicillin acylase, 7-ADCA achieves a 98.2% yield with 50 mM 7-ADCA and 150 mM PGME at pH 5.8, 20°C [1]. This yield is approximately 4.7-fold higher than that obtained in conventional one-phase aqueous systems (21%) [2]. The high conversion efficiency minimizes waste and reduces downstream purification costs, making 7-ADCA the economically advantageous nucleus for cephalexin manufacturing.

Bioprocess Development Using High-Flux Recombinant Strains for 7-ADCA Production

For manufacturers developing in-house 7-ADCA production via fermentation, selecting recombinant Penicillium chrysogenum strains with the S. clavuligerus expandase gene can yield a 30% higher metabolic flux through the biosynthetic pathway compared to low-yielding strains [1]. This quantifiable flux advantage directly translates to improved volumetric productivity of adipoyl-7-ADCA, the immediate precursor to 7-ADCA. Process developers should prioritize strains with validated flux metrics and optimize initial adipate concentration, which positively correlates with ad-7-ADCA formation [1].

High-Conversion Cephalexin Production with In Situ Product Removal (ISPR)

For processes requiring maximized substrate utilization, 7-ADCA conversion to cephalexin can be increased from 61–81% (without ISPR) to 88–98% (with ISPR) under high substrate concentration conditions [1]. The optimal enzyme-to-substrate ratio is 65 IU/mM 7-ADCA [1]. This process intensification strategy enables near-quantitative conversion of 7-ADCA, reducing raw material costs and simplifying product isolation, as the final cephalexin can be recovered at 99% purity with an overall yield of 70% [1].

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